![molecular formula C24H20O2 B14605474 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-54-3](/img/structure/B14605474.png)
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a dimethylphenyl and a phenyl group
準備方法
The synthesis of 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an indene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by further functionalization steps to introduce the dimethylphenyl and phenyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
科学的研究の応用
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Indene derivatives: Compounds with an indene core but different substituents, which may exhibit different reactivity and applications.
Phenyl-substituted compounds: These compounds have phenyl groups attached to different cores, affecting their overall properties and uses.
特性
CAS番号 |
60423-54-3 |
|---|---|
分子式 |
C24H20O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-[(2,6-dimethylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C24H20O2/c1-15-9-8-10-16(2)20(15)21(17-11-4-3-5-12-17)22-23(25)18-13-6-7-14-19(18)24(22)26/h3-14,21-22H,1-2H3 |
InChIキー |
FZJWEWLGBSGELU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


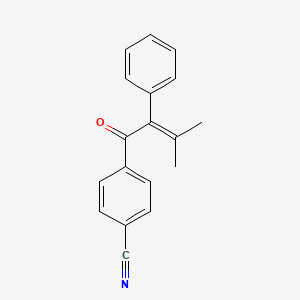
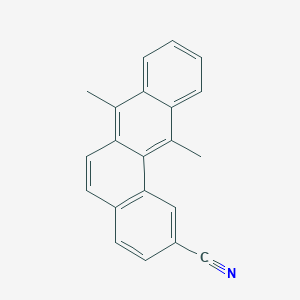

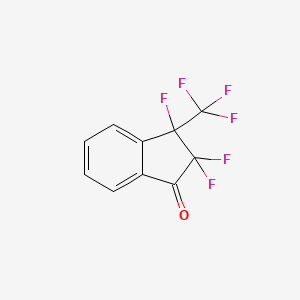

![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
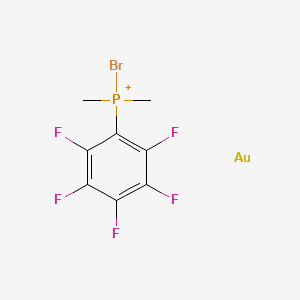
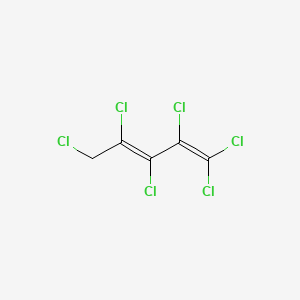

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
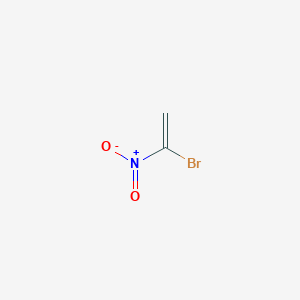
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
